1-メトキシファセオリディン

概要

説明

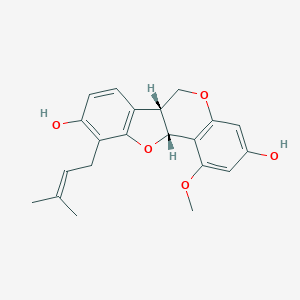

1-Methoxyphaseollidin is an organic compound belonging to the class of pterocarpans. It is a flavonoid compound with the molecular formula C21H22O5 and a molecular weight of 354.4 g/mol . This compound is known for its biological activities, including its role as a lysoPAF acetyltransferase inhibitor and its anti-Helicobacter pylori activity .

科学的研究の応用

Chemical and Biological Properties

1-Methoxyphaseollidin has the molecular formula and a molecular weight of 354.4 g/mol. Its primary mechanism of action involves the inhibition of Notch1 signaling pathways, which play a crucial role in the growth and proliferation of breast cancer stem cells (BCSCs) and breast cancer cells (BCs) . The compound demonstrates an IC50 value of approximately 300 nM, indicating its potency as a γ-secretase inhibitor .

Cancer Research

1MP has been extensively studied for its anticancer properties, particularly against breast cancer. The following points summarize its applications in this field:

- Notch Signaling Inhibition : 1MP effectively inhibits Notch1 activity, leading to reduced proliferation of BCSCs and BCs. This inhibition downregulates key targets such as Hes1, Hey1, and Presenilin, ultimately affecting cellular survival and growth .

- Animal Studies : In vivo studies have shown that administration of 1MP at doses of 25 mg/kg body weight significantly suppresses tumor growth without causing gastrointestinal toxicity in mouse models .

- Mechanistic Insights : Molecular docking studies suggest that 1MP binds outside the catalytic unit of γ-secretase, inducing conformational changes that inhibit Notch signaling pathways .

Medicinal Chemistry

The compound's role as a chemical reagent extends beyond cancer research:

- Chemical Synthesis : 1MP can be utilized as a catalyst in organic synthesis reactions, contributing to the development of new compounds with potential therapeutic effects .

- Antimicrobial Activity : Preliminary studies indicate that 1MP exhibits anti-Helicobacter pylori activity, suggesting potential applications in treating infections caused by this pathogen .

In biological research, 1MP serves as a tool for screening various biological activities:

- Biological Assays : The compound can be employed in assays to evaluate its effects on cell viability and proliferation across different cancer cell lines .

- Therapeutic Development : Given its mechanism of action, 1MP is being explored as a lead compound for developing new therapeutic agents targeting Notch signaling in various cancers .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Research | Inhibition of Notch signaling in breast cancer | IC50 = 300 nM; effective in vivo tumor suppression |

| Medicinal Chemistry | Catalyst in organic synthesis; antimicrobial properties | Anti-H. pylori activity noted |

| Biological Activity | Screening for effects on cell viability in various cancer lines | Potential lead compound for therapeutic development |

Case Study 1: Breast Cancer Treatment

A study presented at the American Association for Cancer Research highlighted the effectiveness of 1MP in reducing tumor growth in BCSC models. The results indicated that treatment with 1MP led to significant decreases in tumor size compared to control groups, showcasing its potential as a therapeutic agent against breast cancer .

Case Study 2: Antimicrobial Activity

Research indicated that 1MP demonstrated notable activity against Helicobacter pylori. In vitro assays showed that it could inhibit the growth of this bacterium, suggesting its potential application in developing treatments for related gastrointestinal disorders .

作用機序

Target of Action

1-Methoxyphaseollidin, a flavonoid compound, primarily targets Notch1 signaling in breast cancer stem cells . It also acts as a lysoPAF acetyltransferase inhibitor , which plays a crucial role in the production of platelet-activating factor (PAF), a potent lipid mediator involved in numerous physiological and pathological processes.

Mode of Action

1-Methoxyphaseollidin inhibits Notch1 activity and growth of both breast cancer stem cells and breast cancer cells at nanomolar concentration . It binds outside of the catalytic unit of γ-secretase and induces a conformational change, resulting in Notch1 inhibition . As a lysoPAF acetyltransferase inhibitor, it likely interferes with the enzymatic activity, thereby reducing the production of PAF .

Biochemical Pathways

The compound inhibits Notch signaling pathways (Hes1, Hey1, and Presenilin) in both breast cancer stem cells and breast cancer cells . It also leads to the downregulation of AKT signaling (pAKT (S473), p65, and BCl-2) in treated cells .

Result of Action

1-Methoxyphaseollidin significantly inhibits the growth of breast cancer stem cells and breast cancer tumors . Histological examination suggests that tumors treated with 1-Methoxyphaseollidin show less infiltration to margins compared to vehicle-treated mice .

生化学分析

Biochemical Properties

1-Methoxyphaseollidin has been found to exhibit anti-Helicobacter pylori activity . It is also known to inhibit Notch signaling pathways (Hes1, Hey1, and Presenilin) in both breast cancer stem cells (BCSC) and breast cancer (BC) cells .

Cellular Effects

1-Methoxyphaseollidin has been shown to inhibit the growth of both BCSC and BC cells at nanomolar concentration (IC 50: 300nM), which is 100 times more potent than Pso in cell culture models . It also leads to the downregulation of AKT signaling (pAKT (S473), p65, and BCl-2) in treated cells .

Molecular Mechanism

Docking studies suggest that 1-Methoxyphaseollidin binds outside of the catalytic unit of γ-secretase and induces a conformational change, resulting in Notch1 inhibition in both BCSCs and BC cells .

Dosage Effects in Animal Models

It has been shown to suppress the growth of BCSCs and BC xenografts at physiologically achievable doses (25 mg/kg/BW) without toxicity .

Metabolic Pathways

It is known to inhibit Notch signaling pathways (Hes1, Hey1, and Presenilin) in both BCSC and BC cells .

準備方法

Synthetic Routes and Reaction Conditions

1-Methoxyphaseollidin can be synthesized through several methods. One common approach involves the oxidation of 1-methoxycyclopropene . The synthesis typically involves the following steps:

Translocation of the isoprenyl moiety: from the phenyl ring fused to the pyran ring to the phenyl ring adjacent to the furan ring.

Removal of the carbonyl group: from the pyran ring.

Introduction of a methoxy group: at the 1-position.

Industrial Production Methods

Industrial production methods for 1-Methoxyphaseollidin are not well-documented in the literature. the compound can be produced in laboratories using the synthetic routes mentioned above. The reaction conditions typically involve the use of organic solvents such as ethanol and acetone, and the reactions are carried out under controlled temperatures and pressures .

化学反応の分析

Types of Reactions

1-Methoxyphaseollidin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of 1-Methoxyphaseollidin include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of 1-Methoxyphaseollidin depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives of the compound, while substitution reactions can introduce new functional groups .

類似化合物との比較

1-Methoxyphaseollidin can be compared with other similar compounds, such as:

Vestitol: Another flavonoid compound with anti-Helicobacter pylori activity.

Licoricone: Exhibits similar biological activities and is used in similar applications.

Gancaonol C: Known for its anti-Helicobacter pylori activity and other biological effects.

1-Methoxyphaseollidin is unique due to its specific structural modifications, such as the translocation of the isoprenyl moiety, removal of the carbonyl group, and introduction of a methoxy group at the 1-position . These modifications enhance its biological activity and make it a potent compound for various applications.

生物活性

1-Methoxyphaseollidin is a flavonoid compound classified as a pterocarpan, with the molecular formula C21H22O5 and a molecular weight of 354.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in oncology.

1-Methoxyphaseollidin primarily functions as an inhibitor of the Notch1 signaling pathway , which is crucial in various cellular processes, including cell proliferation and differentiation. Its mode of action involves:

- Inhibition of Notch1 Activity : It disrupts the Notch signaling pathway by inhibiting γ-secretase, an enzyme that processes the Notch receptor. This inhibition leads to decreased expression of downstream targets such as Hes1, Hey1, and Presenilin, which are involved in maintaining stem cell properties and tumor growth in breast cancer cells .

- Cellular Effects : In vitro studies indicate that 1-Methoxyphaseollidin exhibits significant anti-cancer activity, effectively inhibiting the growth of breast cancer stem cells (BCSCs) and breast cancer (BC) cells at nanomolar concentrations, with an IC50 value of approximately 300 nM. This potency is reported to be 100 times greater than that of its analog, Pso.

The compound also demonstrates anti-bacterial activity, particularly against Helicobacter pylori, suggesting its potential therapeutic applications beyond oncology.

Efficacy in Animal Models

In vivo studies using xenograft models have shown that 1-Methoxyphaseollidin can suppress tumor growth derived from BCSCs without causing significant toxicity at doses of 25 mg/kg body weight. These findings highlight its potential as a therapeutic agent in breast cancer treatment.

Case Studies

Recent research has explored the biochemical pathways influenced by 1-Methoxyphaseollidin. For instance:

- Study on Growth Inhibition : A study demonstrated that treatment with 1-Methoxyphaseollidin resulted in a marked reduction in tumor size in mouse models compared to control groups, supporting its role as a therapeutic candidate.

- Molecular Docking Studies : Docking studies suggest that 1-Methoxyphaseollidin binds outside the catalytic unit of γ-secretase, inducing conformational changes that inhibit Notch signaling effectively.

Comparative Analysis

| Parameter | 1-Methoxyphaseollidin | Pso (Comparison) |

|---|---|---|

| Molecular Weight | 354.4 g/mol | N/A |

| IC50 (Breast Cancer Cells) | 300 nM | 30,000 nM |

| Dosage in Animal Models | 25 mg/kg | N/A |

| Anti-H. pylori Activity | Yes | N/A |

特性

IUPAC Name |

1-methoxy-10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-11(2)4-5-14-16(23)7-6-13-15-10-25-18-9-12(22)8-17(24-3)19(18)21(15)26-20(13)14/h4,6-9,15,21-23H,5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTZRMXYANFKQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C(=CC(=C4)O)OC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65428-13-9 | |

| Record name | 1-Methoxyphaseollidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 1-Methoxyphaseollidin, and what are its downstream effects?

A: 1-Methoxyphaseollidin (1MP) functions as a γ-secretase inhibitor. [, ] While its exact binding site remains unclear, docking studies suggest it interacts with a region outside the catalytic subunit of γ-secretase. [] This interaction induces a conformational change in the enzyme, ultimately inhibiting its activity. [] By inhibiting γ-secretase, 1MP disrupts the Notch signaling pathway, leading to the downregulation of downstream targets like Hes1, Hey1, and Presenilin. [] This, in turn, impacts cellular processes such as proliferation and survival, particularly in cancer stem cells. Additionally, 1MP treatment was observed to downregulate AKT signaling, as evidenced by decreased levels of pAKT (S473), p65, and BCl-2. []

Q2: What is known about the structure-activity relationship (SAR) of 1-Methoxyphaseollidin?

A: 1-Methoxyphaseollidin is a derivative of the parent compound 6-(3-methylbut-2-enyl) coumestrol (Pso). [] Research indicates that specific structural modifications significantly enhance its potency compared to Pso. These modifications include: * Translocation of the isoprenyl moiety: Moving the isoprenyl group from the phenyl ring fused to the pyran ring (as in Pso) to the phenyl ring adjacent to the furan ring.* Removal of the carbonyl group: Eliminating the carbonyl group from the pyran ring.* Introduction of a methoxy group: Adding a methoxy group at the 1-position.

Q3: Has 1-Methoxyphaseollidin shown efficacy in in vitro and in vivo models?

A: Yes, 1MP exhibits promising anti-cancer activity in both in vitro and in vivo models. In cell culture studies, it effectively inhibits the growth of breast cancer stem cells and breast cancer cells at nanomolar concentrations. [] Furthermore, in vivo studies using mouse models demonstrated that administering 1MP significantly suppressed the growth of tumors derived from both breast cancer stem cells and breast cancer cells without inducing noticeable gastrointestinal toxicity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。